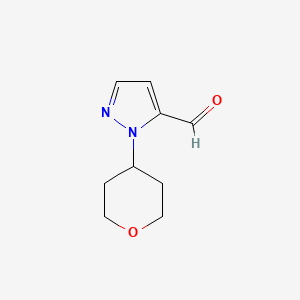

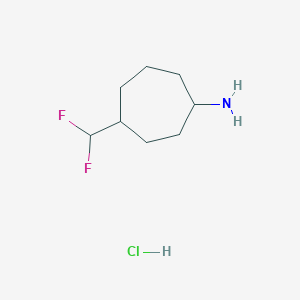

![molecular formula C16H17N5O3S2 B2686398 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 886928-34-3](/img/structure/B2686398.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound could potentially be used in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis

The optimized geometrical parameters, such as bond angles, bond lengths, and dihedral angles, are crucial for understanding the molecular structure .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can participate in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The compound’s properties such as solubility, boiling point, and specific gravity can be predicted based on its molecular structure .Applications De Recherche Scientifique

Synthesis and Biological Activity

The interest in 1,2,4-triazole derivatives, including compounds structurally similar to the one , primarily revolves around their synthesis and evaluation for various biological activities. These compounds have been synthesized through different methods, aiming to explore their potential in antimicrobial, antitumor, and anti-inflammatory applications. For instance, derivatives of 1,2,4-triazole have shown considerable synthetic and pharmacological potential, including antimicrobial and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Antitumor Activity

Compounds bearing heterocyclic rings, similar in structure to the compound , have been evaluated for their antitumor activities. For example, derivatives of benzothiazole, bearing different heterocyclic rings, were synthesized and showed considerable anticancer activity against several cancer cell lines (Yurttaş, Tay, Demirayak, 2015).

Antimicrobial and Antiexudative Activities

Other derivatives, including pyrolin derivatives of 1,2,4-triazoles, have been synthesized and shown anti-exudative properties in addition to their antimicrobial activities (Chalenko, Bezugly, Sirova, Chekman, Demchenko, 2019). These findings highlight the potential for developing new therapeutics based on modifications of the 1,2,4-triazole core structure.

Antimicrobial Agents

Moreover, research into thiazolidin-4-one derivatives of 1,2,4-triazoles has identified potential antimicrobial agents, underscoring the versatility of this heterocyclic system in drug development (Baviskar, Khadabadi, Deore, 2013).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been suggested to target 5-lipoxygenase (5-lox), an enzyme involved in the synthesis of leukotrienes .

Mode of Action

It is suggested that similar compounds may inhibit the activity of 5-lox . This inhibition could potentially prevent the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

If the compound does indeed inhibit 5-lox, it would affect the leukotriene synthesis pathway . This could potentially lead to a decrease in inflammation and other downstream effects associated with leukotrienes.

Result of Action

If the compound does inhibit 5-lox, it could potentially lead to a decrease in the synthesis of leukotrienes . This could result in a reduction in inflammation and other responses mediated by these molecules.

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The specific interactions of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Molecular Mechanism

The molecular mechanism of action of This compound It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-12(24-2)11(8-10)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWZOMVXDAUCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-fluorophenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2686316.png)

![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)

![N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2686323.png)

![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)

![4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2686332.png)

![4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2686334.png)